1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one, is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and the coordination of cellular activities.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially altering the rate at which it catalyzes its reactions . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its target and the subsequent changes in cellular processes. Given the target’s role in cell growth and division, signal transduction, and the coordination of cellular activities, the compound could potentially influence these processes . .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects
Biochemical Analysis
Biochemical Properties
1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein tyrosine phosphatase 1B (PTP1B), inhibiting its activity and thereby affecting downstream signaling pathways . This interaction can influence insulin signaling, cell proliferation, and immune responses . The compound’s ability to inhibit specific enzymes makes it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can be observed, including alterations in liver and kidney function . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the levels of key metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation within different cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall efficacy . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9,15H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCCWLLJEJGINF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=C(C=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369032-56-3 |
Source
|
Record name | 1-[4-(aminomethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.